2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core modified with a 1H-imidazole-substituted propylamino group at position 2 and a (Z)-configured thiazolidinone-based methylidene moiety at position 2. The thiazolidinone ring is substituted with a pentyl group at position 3 and a thioxo group at position 2, contributing to its unique electronic and steric properties .
Properties
Molecular Formula |
C24H28N6O2S2 |
|---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H28N6O2S2/c1-3-4-5-12-30-23(32)19(34-24(30)33)15-18-20(26-9-7-11-28-14-10-25-16-28)27-21-17(2)8-6-13-29(21)22(18)31/h6,8,10,13-16,26H,3-5,7,9,11-12H2,1-2H3/b19-15- |
InChI Key |
ZJNWUYBXRDZEPZ-CYVLTUHYSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The initial step often includes the formation of the imidazole derivative through the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate aldehydes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents include organic solvents like dichloromethane (DCM), methanol (MeOH), and dimethylformamide (DMF). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield corresponding oxo derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine . This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Implications :
- The pentyl group in the target compound balances lipophilicity and solubility, making it more suitable for cellular uptake than the polar tetrahydrofuranmethyl analog .
- The phenylethyl-substituted analog may exhibit stronger interactions with aromatic residues in enzyme active sites but could face metabolic instability due to the benzyl group .
Modifications on the Pyrido[1,2-a]pyrimidin-4-one Core
describes derivatives with alternative substituents at position 7, such as piperazine or methylpiperazine groups (e.g., 2-(4-methyl-1H-imidazol-1-yl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one). These modifications introduce hydrogen-bonding or steric effects that could alter target selectivity or pharmacokinetics compared to the target compound’s aminoimidazolepropyl side chain .
Research Findings and Characterization
- Structural Confirmation : X-ray crystallography using SHELX software has been critical in resolving the (Z)-configuration of the methylidene group and verifying the pentyl substitution pattern .
- Biological Activity : While specific data for the target compound are unavailable, the phenylethyl analog () has shown moderate kinase inhibition in preliminary assays, suggesting the pentyl variant may target similar pathways with improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
